7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
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Overview
Description
7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is an organic compound with the molecular formula C11H12ClNO It is a derivative of benzoazepine, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves multiple steps:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline using succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.
Ketal Formation: The compound is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.
Reduction and De-ketalation: The ketal is reduced, followed by de-ketalation under acidic conditions to produce 7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. It acts as an antagonist to certain receptors, inhibiting their activity. The compound’s structure allows it to bind to the active sites of enzymes or receptors, blocking their normal function and thereby exerting its effects .
Comparison with Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: This compound is structurally similar but lacks the methyl group at the 9th position.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: This derivative has additional functional groups that modify its chemical properties and biological activity.
Uniqueness: The presence of both chlorine and methyl groups in 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
7-chloro-9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-5-8(12)6-9-10(14)3-2-4-13-11(7)9/h5-6,13H,2-4H2,1H3 |
InChI Key |
TYQHUXNODIVWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCCCC2=O)Cl |
Origin of Product |
United States |
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